Cas no 249889-68-7 (8-Chloro-2-methoxy-1,5-naphthyridine)
8-Chloro-2-methoxy-1,5-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 8-Chloro-2-methoxy-1,5-naphthyridine
- 1,5-Naphthyridine,8-chloro-2-methoxy-
- 8-chloro-2-(methyloxy)-1,5-naphthyridine
- 8-Chloro-2-methoxy-[1,5]naphthyridine
- 4-chloro-6-methoxy-[1,5]naphthyridine
- 4-Chloro-6-methoxy-[1,5]-naphthyridine
- 4-chloro-6-methoxy-1,5-naphthyridine
- 1,5-Naphthyridine, 8-chloro-2-methoxy-
- OPAVZRJSEDSFMQ-UHFFFAOYSA-N
- FCH863647
- WT81399
- PB20315
- 8-chloranyl-2-methoxy-1,5-naphthyridine
- ST2419071
- AX8028166
- 8-chloro-2-(
- GS-3817
- AMY18752
- DTXSID60623779
- SCHEMBL590921
- 249889-68-7
- SY104955
- 8-Chloro-2-methoxy-1 pound not5-naphthyridine
- A817593
- EN300-215916
- MFCD09027618
- CS-W006802
- AKOS006289798
- DB-359975
-
- MDL: MFCD09027618
- Inchi: 1S/C9H7ClN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3
- InChI Key: OPAVZRJSEDSFMQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=NC2=CC=C(N=C21)OC
Computed Properties
- Exact Mass: 194.02500
- Monoisotopic Mass: 194.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35
Experimental Properties
- Density: 1.333±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 287.4±35.0 ºC (760 Torr),
- Flash Point: 127.6±25.9 ºC,
- Solubility: Very slightly soluble (0.27 g/l) (25 º C),
- PSA: 35.01000
- LogP: 2.29180
8-Chloro-2-methoxy-1,5-naphthyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Inert atmosphere,2-8°C
8-Chloro-2-methoxy-1,5-naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Chloro-2-methoxy-1,5-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A346312-100mg |
8-Chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 100mg |
$17.0 | 2024-07-28 | |
| Ambeed | A346312-250mg |
8-Chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 250mg |
$21.0 | 2024-07-28 | |
| Ambeed | A346312-1g |
8-Chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 1g |
$83.0 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT737-200mg |
8-Chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 200mg |
687.0CNY | 2021-07-12 | |
| Chemenu | CM126871-1g |
8-chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM126871-5g |
8-chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 5g |
$1017 | 2021-08-05 | |
| Chemenu | CM126871-250mg |
8-chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 250mg |
$55 | 2024-07-28 | |
| Chemenu | CM126871-1g |
8-chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 1g |
$179 | 2024-07-28 | |
| abcr | AB442139-1 g |
8-Chloro-2-methoxy-1,5-naphthyridine, 95%; . |
249889-68-7 | 95% | 1g |
€437.40 | 2023-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C847180-100mg |
8-Chloro-2-methoxy-1,5-naphthyridine |
249889-68-7 | 97% | 100mg |
900.00 | 2021-05-17 |
8-Chloro-2-methoxy-1,5-naphthyridine Suppliers
8-Chloro-2-methoxy-1,5-naphthyridine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 8-Chloro-2-methoxy-1,5-naphthyridine
8-Chloro-2-methoxy-1,5-naphthyridine (CAS No. 249889-68-7): A Versatile Building Block in Pharmaceutical and Material Science
8-Chloro-2-methoxy-1,5-naphthyridine (CAS No. 249889-68-7) is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a naphthyridine derivative, this compound serves as a crucial building block in pharmaceutical research, material science, and specialty chemical synthesis. The presence of both chloro and methoxy substituents on the 1,5-naphthyridine core structure makes it particularly valuable for various synthetic transformations.
The growing interest in 8-Chloro-2-methoxy-1,5-naphthyridine can be attributed to several factors. First, the pharmaceutical industry has shown increasing demand for novel heterocyclic compounds that can serve as scaffolds for drug development. Second, researchers are exploring its potential in organic electronics and photovoltaic materials, especially in the context of renewable energy solutions. Third, the compound's unique electronic properties make it attractive for catalysis and coordination chemistry applications.
From a chemical perspective, 8-Chloro-2-methoxy-1,5-naphthyridine exhibits several noteworthy characteristics. The chloro group at the 8-position provides an excellent handle for further functionalization through cross-coupling reactions, while the methoxy group at the 2-position offers both electronic effects and potential for demethylation. The 1,5-naphthyridine core itself is known for its ability to participate in hydrogen bonding and π-π stacking interactions, making it valuable in supramolecular chemistry.
In pharmaceutical research, 8-Chloro-2-methoxy-1,5-naphthyridine has emerged as a key intermediate in the synthesis of various biologically active compounds. Recent studies have explored its use in developing kinase inhibitors, particularly for cancer therapy applications. The compound's ability to serve as a hydrogen bond acceptor makes it particularly valuable in drug design, where it can interact with biological targets through multiple binding modes.
The material science applications of 8-Chloro-2-methoxy-1,5-naphthyridine are equally promising. Researchers are investigating its potential in organic semiconductors and light-emitting diodes (OLEDs), where its electron-deficient nature and planar structure could contribute to improved charge transport properties. The compound's thermal stability and ability to form crystalline structures make it attractive for these applications.
Synthetic approaches to 8-Chloro-2-methoxy-1,5-naphthyridine typically involve multi-step procedures starting from commercially available precursors. Recent advances in green chemistry have led to more efficient synthetic routes with improved yields and reduced environmental impact. These developments are particularly important given the growing emphasis on sustainable chemistry practices in both academic and industrial settings.
The market for 8-Chloro-2-methoxy-1,5-naphthyridine has shown steady growth in recent years, driven by increasing demand from pharmaceutical companies and research institutions. Suppliers have responded by improving production processes and offering the compound in various quantities and purities to meet diverse customer needs. Quality control remains a critical factor, with analytical methods such as HPLC and NMR being essential for ensuring product consistency.
For researchers working with 8-Chloro-2-methoxy-1,5-naphthyridine, proper handling and storage are important considerations. While not classified as hazardous, standard laboratory safety practices should be followed. The compound is typically stored under inert atmosphere at low temperatures to maintain stability over extended periods.
Future research directions for 8-Chloro-2-methoxy-1,5-naphthyridine are likely to focus on several areas. These include the development of novel synthetic methodologies, exploration of additional pharmaceutical applications, and investigation of its potential in emerging technologies such as organic photovoltaics and molecular electronics. The compound's versatility ensures it will remain an important tool for chemists across multiple disciplines.
In conclusion, 8-Chloro-2-methoxy-1,5-naphthyridine (CAS No. 249889-68-7) represents a valuable chemical building block with diverse applications in modern chemistry. Its unique structural features, combined with its synthetic accessibility, make it an important compound for both academic research and industrial applications. As scientific understanding of naphthyridine chemistry continues to grow, the importance of this and related compounds is expected to increase significantly in the coming years.
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